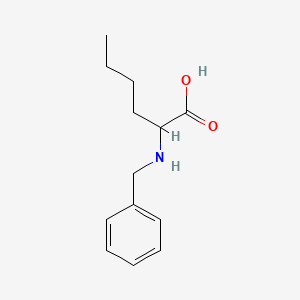
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline is an organic compound with the molecular formula C12H20N2O2 It is a derivative of aniline, featuring both dimethylamino and ethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline typically involves a multi-step process. One common method starts with the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) to form an intermediate. This intermediate is then reacted with 4-fluorobenzylamine under similar conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzonitrile: Similar in structure but with a nitrile group instead of an aniline group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit MARK4 sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethoxy]-2-ethoxyaniline |
InChI |
InChI=1S/C12H20N2O2/c1-4-15-12-9-10(5-6-11(12)13)16-8-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 |
Clé InChI |
IULLNHPWDYMQNW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)OCCN(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)


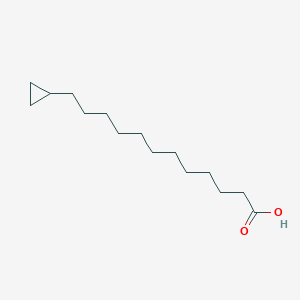


![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)
![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)
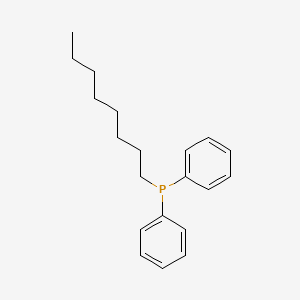

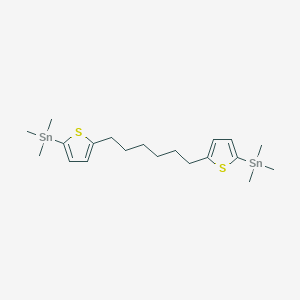
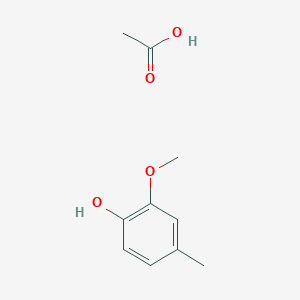
![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
